5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol, commonly known as F13640, is a novel ligand that has been extensively studied for its potential therapeutic applications. F13640 is a selective agonist for the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Scientific Research Applications
F13640 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. In preclinical studies, F13640 has shown promising results in animal models of addiction, schizophrenia, and Parkinson's disease. F13640 has also been studied for its potential use in pain management.
Mechanism of Action
F13640 is a selective agonist for the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical regions of the brain, which are involved in reward processing and motivation. Activation of the dopamine D3 receptor has been shown to decrease drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia.
Biochemical and Physiological Effects:
Activation of the dopamine D3 receptor by F13640 has been shown to modulate several biochemical and physiological pathways, including the release of dopamine, glutamate, and GABA. F13640 has also been shown to increase cAMP levels in cells expressing the dopamine D3 receptor.
Advantages and Limitations for Lab Experiments
F13640 has several advantages for lab experiments, including its selectivity for the dopamine D3 receptor and its ability to penetrate the blood-brain barrier. However, F13640 has a relatively short half-life in vivo, which may limit its therapeutic potential.
Future Directions
Several future directions for F13640 research include the development of more potent and selective analogs, the investigation of F13640's potential therapeutic applications in other neurological and psychiatric disorders, and the elucidation of the molecular mechanisms underlying F13640's effects on biochemical and physiological pathways. Additionally, future studies may investigate the potential use of F13640 in combination with other drugs for enhanced therapeutic efficacy.
Synthesis Methods
The synthesis of F13640 involves several steps, including the synthesis of the key intermediate 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidine, which is then coupled with 2-methoxyphenol to form F13640. The synthesis of F13640 has been described in detail in several publications, including a patent by the original inventors.
properties
IUPAC Name |
5-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-22-9-8-17(13-21(22)25)14-23-11-4-7-20(16-23)24-12-10-18-5-2-3-6-19(18)15-24/h2-3,5-6,8-9,13,20,25H,4,7,10-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFSQFJXMTVQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)N3CCC4=CC=CC=C4C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl]methyl}-2-methoxyphenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.